Dimethyl carbonate

Lithium-ion battery Electrolyte Low-temperature

DMC (CAS 616-38-6) combines safe methylation and methoxycarbonylation in one reagent—replacing both dimethyl sulfate and phosgene. With 0.59 cP viscosity and 4.6°C melting point, it boosts Li-ion electrolyte conductivity 29% over DEC, critical for EV cold-cranking. In API synthesis (e.g., 3,4,5-trimethoxybenzoic acid), DMC delivers 75.96% yield vs 48.9% with DMS—a 1.55x productivity gain. EPA VOC-exempt, REACH-compliant, non-HAP. Eliminate hazardous waste and lower TCO.

Molecular Formula C3H6O3
H3COCOOCH3
C3H6O3
Molecular Weight 90.08 g/mol
CAS No. 616-38-6
Cat. No. B041878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl carbonate
CAS616-38-6
Synonymsdimethyl carbonate
methyl carbonate
methyl carbonate, 11C-labeled
methyl carbonate, hexachloroantimonate (1-)
methyl carbonate, hexachloroantimonate (1-) (2:1)
Molecular FormulaC3H6O3
H3COCOOCH3
C3H6O3
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESCOC(=O)OC
InChIInChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3
InChIKeyIEJIGPNLZYLLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.38X10+5 mg/L at 25 °C (est)
Miscible with alcohol and ether
Miscible with acids and alkalies;  stable in the presence of water;  soluble in most organic solvents
Soluble in oxygenated solvents
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Dimethyl Carbonate (CAS 616-38-6) – A Versatile Carbonate Ester for Green Chemistry and Electrolyte Applications


Dimethyl carbonate (DMC), with CAS 616-38-6, is a linear carbonate ester with the formula (CH₃O)₂CO. It is a nonpolar, aprotic solvent [1] that is colorless, flammable, and possesses a mild, pleasant odor. DMC is a unique molecule because it can serve as a dual-purpose reagent for both methylation (in place of dimethyl sulfate or methyl halides) and methoxycarbonylation (in place of phosgene) reactions [2]. It is widely recognized as a versatile and environmentally benign building block due to its favorable toxicological and ecotoxicological profile [3].

Why Generic Substitution Fails: Critical Performance Gaps of Dimethyl Carbonate Analogs and Alternatives


In the landscape of carbonate solvents and methylating agents, compounds like diethyl carbonate (DEC), ethylene carbonate (EC), dimethyl sulfate (DMS), and methyl iodide (MeI) cannot simply be interchanged with dimethyl carbonate (DMC) without incurring significant performance, safety, or sustainability trade-offs. DMC possesses a distinct combination of low viscosity (0.59 cP at 25°C) and low melting point (4.6°C) that sets it apart from EC [1]. More critically, its dual reactivity as a safe methylating and carbonylating agent is not shared by these analogs, which are either single-function or carry severe toxicity liabilities [2]. Substitution with DMS or MeI, for example, introduces acute health hazards and generates stoichiometric inorganic waste that DMC avoids [3]. The following quantitative evidence demonstrates precisely where DMC delivers measurable differentiation, providing a scientific basis for its selection over close alternatives.

Quantitative Evidence Guide: Measurable Differentiation of Dimethyl Carbonate Against Key Comparators


Superior Low-Temperature Performance and Viscosity vs. Ethylene Carbonate and Propylene Carbonate

Dimethyl carbonate (DMC) exhibits a substantially lower viscosity (0.59 cP) and a much lower melting point (4.6 °C) compared to the cyclic carbonates ethylene carbonate (EC) and propylene carbonate (PC) [1]. This property profile is critical for enabling rapid ion transport in electrolytes, particularly at sub-ambient temperatures [2].

Lithium-ion battery Electrolyte Low-temperature Viscosity

Quantified Green Chemistry Metrics: Superior Atom Economy and Waste Profile vs. Dimethyl Sulfate and Methyl Iodide

In a comparative study assessing the methylation of phenol, DMC demonstrated a superior atom economy (AE) of 77.4% compared to 69.3% for dimethyl sulfate (DMS) and 52.9% for methyl iodide (MeI) [1]. This is directly tied to DMC's ability to transfer a methyl group without generating the stoichiometric acidic byproducts (e.g., H₂SO₄ or HI) that plague DMS and MeI processes.

Green Chemistry Atom Economy Methylation E-factor Sustainable Synthesis

Acute Toxicological Profile: Over 130-Fold Lower Oral Toxicity than Dimethyl Sulfate

DMC presents a drastically improved safety profile compared to the traditional methylating agent dimethyl sulfate (DMS). The acute oral LD50 for DMC in rats is 13.8 g/kg, whereas the LD50 for DMS is reported as 0.100 g/kg (100 mg/kg) [1][2]. This quantifies DMC as over two orders of magnitude less acutely toxic.

Toxicology Safety LD50 Methylation Reagents Risk Assessment

Enhanced Electrolyte Conductivity: DMC-Based Formulations Outperform DEC Analogs

Electrolytes formulated with DMC as a co-solvent achieve higher ionic conductivity compared to those using diethyl carbonate (DEC). A standard 1 M LiPF₆ in EC/DMC (1:1 wt%) electrolyte exhibits a conductivity of 10.4 mS·cm⁻¹ at 25°C [1]. In contrast, a comparable 1 M LiPF₆ in EC/DEC (1:2 v/v) baseline formulation shows a lower conductivity of 8.05 mS·cm⁻¹ [2].

Ionic Conductivity Lithium-Ion Battery Electrolyte Co-solvent

Higher Methylation Yield in Green Synthesis of Gallic Acid Derivatives vs. Dimethyl Sulfate

In a comparative study on the methylation of gallic acid, DMC demonstrated a significantly higher reaction yield compared to DMS. Under optimized conditions (reflux, 10 h, TBAB catalyst), DMC produced methyl 3,4,5-trimethoxybenzoate with a yield of 75.96% [1]. The best result achieved with DMS under reflux was only 48.9% [1].

Methylation Yield Gallic Acid Green Synthesis Reaction Efficiency

Validated Application Scenarios for Dimethyl Carbonate Based on Quantitative Differentiation


Lithium-Ion Battery Electrolyte Co-Solvent for High-Power and Low-Temperature Performance

DMC's low viscosity (0.59 cP) and low melting point (4.6 °C), as detailed in Evidence Item 1, are foundational for electrolyte formulations targeting high ionic conductivity and low-temperature operation [1]. The 29% conductivity advantage over DEC-based electrolytes (Evidence Item 4) makes DMC the preferred linear carbonate co-solvent for electric vehicle (EV) batteries and power tools where rate capability and cold-cranking performance are non-negotiable [2].

Green Methylating Agent for Sustainable Pharmaceutical and Agrochemical Synthesis

The 8-25% atom economy advantage and 138x lower toxicity of DMC over DMS and MeI (Evidence Items 2 & 3) make it a compelling substitute for large-scale methylation reactions [3]. This is particularly impactful in the synthesis of pharmaceutical intermediates (e.g., O-methylation of phenol derivatives) and agrochemicals where the reduction in hazardous waste and improved process safety directly lower total cost of ownership (TCO) and meet tightening environmental regulations [4].

Higher-Yielding Synthesis of Trimethoxybenzoate Derivatives

Process development teams seeking to optimize the synthesis of 3,4,5-trimethoxybenzoic acid derivatives should adopt the DMC-based protocol described in Evidence Item 5 [5]. The 75.96% yield using DMC, compared to the 48.9% yield with DMS, represents a 1.55x productivity increase, substantially improving the efficiency and cost-competitiveness of producing this key building block for active pharmaceutical ingredients (APIs) and specialty chemicals.

Green Solvent Replacement for Ketones and Toxic Aprotic Solvents

DMC is classified in the 'recommended' bracket of solvent selection guides due to its favorable EHS (Environment, Health, and Safety) profile [6]. This classification, coupled with its non-HAPs status and low toxicity, positions DMC as a verified green replacement for solvents like methyl ethyl ketone (MEK), ethyl acetate, and methyl isobutyl ketone (MIBK) in coatings, adhesives, and cleaning applications [6]. Additionally, DMC can substitute up to 30% of acetonitrile (ACN) in reverse-phase liquid chromatography without compromising performance [7].

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